molecular formula C10H4Cl3F2NO B13704564 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone

Katalognummer: B13704564
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: PKQLPSQUKCVQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H4Cl3F2NO It is characterized by the presence of a trichloromethyl group and a difluoroindole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone typically involves the reaction of 5,6-difluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the trichloromethyl and difluoroindole groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trichloro-1-(4,6-difluoro-3-indolyl)ethanone
  • 2,2,2-Trichloro-1-(5,6-difluoro-2-indolyl)ethanone
  • 2,2,2-Trichloro-1-(5,6-difluoro-1-indolyl)ethanone

Uniqueness

2,2,2-Trichloro-1-(5,6-difluoro-3-indolyl)ethanone is unique due to the specific positioning of the difluoro groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets compared to other similar compounds .

Eigenschaften

Molekularformel

C10H4Cl3F2NO

Molekulargewicht

298.5 g/mol

IUPAC-Name

2,2,2-trichloro-1-(5,6-difluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H4Cl3F2NO/c11-10(12,13)9(17)5-3-16-8-2-7(15)6(14)1-4(5)8/h1-3,16H

InChI-Schlüssel

PKQLPSQUKCVQHK-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1F)F)NC=C2C(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.